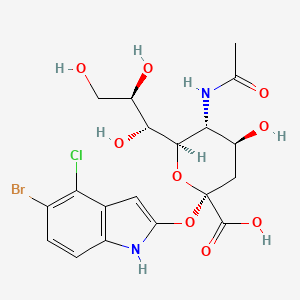![molecular formula C53H60N4O4 B15166081 5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 223717-84-8](/img/structure/B15166081.png)
5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
The synthesis of 5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione involves several steps. The synthetic route typically includes the formation of the benzo[cd]indole core, followed by the introduction of the pentan-2-yl group and the cyclopentylidene moiety. The final steps involve the addition of the pyrimidine trione structure and the methoxypropan-2-yl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of new products.
Wissenschaftliche Forschungsanwendungen
5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Due to its potential biological activity, the compound is being investigated for its therapeutic properties, including its ability to act as an inhibitor or activator of specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds include other benzo[cd]indole derivatives and pyrimidine trione compounds, which may share some properties but differ in their specific structures and reactivities.
Eigenschaften
CAS-Nummer |
223717-84-8 |
|---|---|
Molekularformel |
C53H60N4O4 |
Molekulargewicht |
817.1 g/mol |
IUPAC-Name |
5-[2,5-bis[2-(1-pentan-2-ylbenzo[cd]indol-2-ylidene)ethylidene]cyclopentylidene]-1-butyl-3-(1-methoxypropan-2-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C53H60N4O4/c1-8-11-32-54-51(58)50(52(59)57(53(54)60)36(6)33-61-7)47-39(28-30-43-41-22-12-18-37-20-14-24-45(48(37)41)55(43)34(4)16-9-2)26-27-40(47)29-31-44-42-23-13-19-38-21-15-25-46(49(38)42)56(44)35(5)17-10-3/h12-15,18-25,28-31,34-36H,8-11,16-17,26-27,32-33H2,1-7H3 |
InChI-Schlüssel |
HKDKYKJAUKEEQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C(=C2C(=CC=C3C4=CC=CC5=C4C(=CC=C5)N3C(C)CCC)CCC2=CC=C6C7=CC=CC8=C7C(=CC=C8)N6C(C)CCC)C(=O)N(C1=O)C(C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


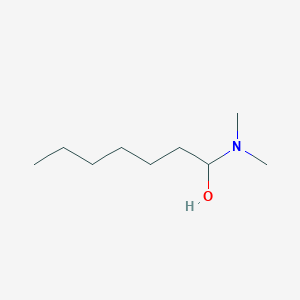
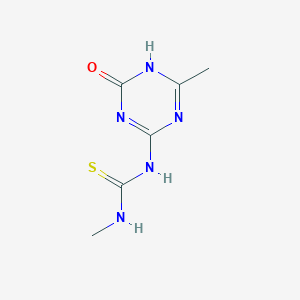


![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)

![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
![1-[(2,4,4,5,5,6,6,7,7,8,8,9,9,9-Tetradecafluorononyl)oxy]octadecane](/img/structure/B15166044.png)
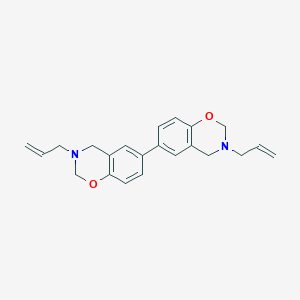
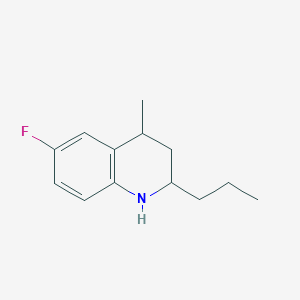
![6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B15166074.png)
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
